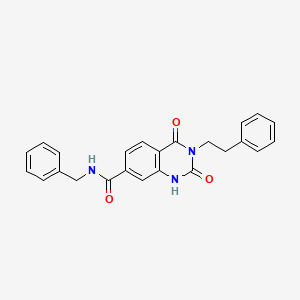

![molecular formula C22H19N3O4 B6514190 N-[(furan-2-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892278-48-7](/img/structure/B6514190.png)

N-[(furan-2-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . The compound you mentioned is a complex derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide information about the compound’s geometrical and vibrational properties.Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be quite diverse, depending on the specific functional groups attached to the furan ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques and theoretical calculations .Wissenschaftliche Forschungsanwendungen

Antiviral Research

The compound has been identified as a potential inhibitor targeting 3CLpro of SARS-CoV-2 . The study integrated virtual screening, pharmacoinformatics profiling, and molecular dynamics to identify promising inhibitors. F6548-1613, a variant of the compound, demonstrated stable hydrogen bonds with amino acids His41 and Thr62, indicating its efficacy in inhibiting 3CLpro .

Antibacterial Applications

Furan derivatives, including this compound, have shown significant antibacterial activity . The compound’s furan nucleus is an essential synthetic technique in the search for new drugs. The antibacterial agents created from furan derivatives have shown remarkable therapeutic efficacy .

Anticancer Research

The compound and its metal complexes have shown potential in cytotoxicity profiling . The ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies. The ligand was found to be more potent than the metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .

Synthesis and Spectroscopic Investigations

The compound has been used in the synthesis and spectroscopic investigations of its metal complexes . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) .

DFT Calculations

The compound and its metal complexes have been used in DFT quantum chemical calculations . The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively .

Drug Repurposing

The compound has potential for drug repurposing, particularly in the fight against SARS-CoV-2 infections and COVID-19 . The study focused on the detailed examination of the central protease, 3-chymotrypsin-like protease (3CLpro), a pivotal player in virus replication .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-20(23-14-17-7-4-12-29-17)16-8-9-18-19(13-16)24-22(28)25(21(18)27)11-10-15-5-2-1-3-6-15/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHALAAISXHHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514108.png)

![N-[3-(diethylamino)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514111.png)

![N-[3-(2-ethylpiperidin-1-yl)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514116.png)

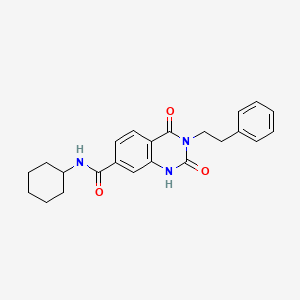

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514144.png)

![N-[(2-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514151.png)

![N-{3-[ethyl(phenyl)amino]propyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514165.png)

![3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514172.png)

![3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514173.png)

![3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514183.png)

![3-[(4-methoxyphenyl)methyl]-7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514196.png)

![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)

![N-[(3-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514210.png)